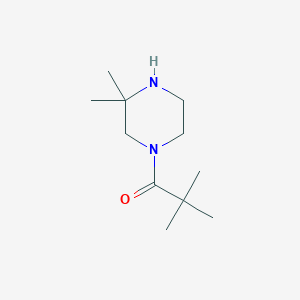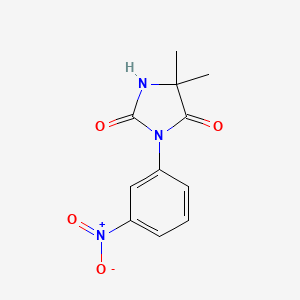
1-(3,3-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Übersicht
Beschreibung
1-(3,3-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one, also known as DMPP or 1,2-dimethyl-3-piperazin-1-ylpropan-1-one, is a synthetic organic compound with a wide range of applications in science, technology, and medicine. It is a colorless, odorless, and water-soluble compound that is used in the synthesis of a variety of organic molecules. DMPP is a common building block in the synthesis of drugs, polymers, and other organic compounds. It is also used as a catalyst in the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Facile Preparation for Derivative Compounds
An effective synthesis method for 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was developed, highlighting the potential for creating selectively substituted derivatives with biological interest. This method involves the use of 4-(1-pyrrolidino)pyridine and indicates the potential of the core structure for aldose reductase inhibitory potential (Demopoulos, Nicolaou, & Zika, 2003).
Structural Characterization of Complexes
Studies involving 1,4-dimethylpiperazine derivatives reveal insights into their structural characteristics. For example, the 1:1 complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid, and the 1:1 complex with l-tartaric acid were analyzed using X-ray diffraction and NMR, providing detailed structural understanding (Dega-Szafran, Katrusiak, & Szafran, 2006; Dega-Szafran, Katrusiak, & Szafran, 2008).
Pharmaceutical and Therapeutic Research
Potential Anti-Cancer and Anti-Viral Agents
Certain derivatives, like 1-(2,5-dimethylpiperazin-1-yl)anthracene-9,10-dione, have been synthesized and evaluated for their antibacterial, antimicrobial, and potential anticancer properties, including interactions with DNA and potential application as anti-COVID-19 agents (Çelik et al., 2022).
Novel Drug Delivery Systems
Research into the design of block copolymer pro-amphiphiles using derivatives like N-acryloyl-2,5-dimethylpiperazine led to the development of micelles for long-term release of nitric oxide, highlighting a new approach to drug delivery systems (Jo et al., 2009).
Investigation of Antimetastatic Effects
Studies involving compounds like 1-p-(3,3-dimethyl-1-triazeno)benzoic acid potassium salt and related derivatives have been conducted to evaluate their selective antimetastatic and cytotoxic effects in cancer research, particularly in the context of Lewis lung carcinoma (Giraldi et al., 1981).
Chemical and Material Science Applications
- Supramolecular Chemistry: Research on the supramolecular structure of complexes like the 1:2 complex of 1,4-dimethylpiperazine mono-betaine with squaric acid, sheds light on hydrogen bonding and crystal structures, which is significant for the development of new materials and chemical processes (Dega-Szafran, Katrusiak, Komasa, & Szafran, 2013).
Wirkmechanismus
Target of Action
The compound 1-(3,3-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a piperazine derivative . Piperazine derivatives have been found to interact with various receptors, including dopamine D2, dopamine D3, serotonin 5-HT1A, and serotonin 5-HT2A receptors . These receptors play crucial roles in various neurological and psychiatric disorders .
Mode of Action
This compound acts as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors
Biochemical Pathways
Given its interaction with dopamine and serotonin receptors, it can be inferred that it likely impacts the dopaminergic and serotonergic pathways in the brain . These pathways are involved in various functions, including mood regulation, reward, sleep, and cognition .
Result of Action
Given its interaction with dopamine and serotonin receptors, it can be inferred that it likely influences neuronal signaling and neurotransmission . This could potentially lead to changes in mood, cognition, and other neurological functions .
Eigenschaften
IUPAC Name |
1-(3,3-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2,3)9(14)13-7-6-12-11(4,5)8-13/h12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNBTGUEYCTDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)





![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)


![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)

